

Application Notes and Protocols for Studying Synaptic Transmission with Lidocaine

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Compound of Interest

Compound Name: *Lidocaine*

Cat. No.: *B1675248*

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These application notes provide a comprehensive guide to utilizing lidocaine as a tool to investigate the mechanisms of synaptic transmission. Lidocaine, a well-characterized local anesthetic, primarily functions by blocking voltage-gated sodium channels (NaV channels), thereby inhibiting the generation and propagation of action potentials. This property makes it an invaluable pharmacological agent for dissecting the roles of neuronal excitability in synaptic processes.

Mechanism of Action

Lidocaine exerts its effects by binding to the intracellular portion of voltage-gated sodium channels. This binding is state-dependent, with a higher affinity for open and inactivated channels than for resting channels. By stabilizing the inactivated state of the NaV channel, lidocaine prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential. This leads to a dose-dependent decrease in the excitability of neurons.

Beyond its primary action on sodium channels, lidocaine has also been shown to affect other ion channels, including potassium and calcium channels, albeit at different concentrations. These off-target effects should be considered when interpreting experimental results.

Data Presentation: Quantitative Effects of Lidocaine on Neuronal Properties

The following table summarizes the quantitative effects of lidocaine on various neuronal parameters as reported in the literature. These values can serve as a reference for designing and interpreting experiments.

Parameter	Preparation	Lidocaine Concentration	Effect	Reference
Voltage-Gated Sodium Current (INa)				
Peak Amplitude	Human cardiac NaV1.5 channels	1 mM	96% inhibition in wild-type channels	
Peak Amplitude	Rat dorsal horn neurons	100 μ M	Significant decrease	
Action Potential (AP)				
Peak Amplitude	Rat dorsal horn neurons	100 μ M	Decreased	
Duration	Rat dorsal horn neurons	100 μ M	Increased	
Firing Threshold	Rat sympathetic ganglia	Not specified	Increased	
Synaptic Transmission				
Excitatory Postsynaptic Potential (EPSP) Amplitude	Snail cholinergic synapse	Not specified	Inhibited	
Inhibitory Postsynaptic Current (IPSC) Frequency	Rat spinal dorsal horn	1-10 mg/kg (intravenous)	No significant change	
Inhibitory Postsynaptic	Rat spinal dorsal horn	1-10 mg/kg (intravenous)	No significant change	

Current (IPSC)

Amplitude

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Synaptic Currents

This protocol details the methodology for recording excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs) from cultured neurons to assess the impact of lidocaine on synaptic transmission.

Materials:

- Cultured neurons on coverslips
- External solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 10 mM glucose, bubbled with 95% O₂/5% CO₂.
- Internal solution for EPSC recording (Cs-based): 120 mM Cs-gluconate, 10 mM HEPES, 10 mM EGTA, 5 mM MgCl₂, 5 mM ATP-Na₂, 0.5 mM GTP-Na, pH adjusted to 7.2 with CsOH.
- Internal solution for IPSC recording (K-based): 130 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl₂, 2 mM ATP-Na₂, 0.3 mM GTP-Na, pH adjusted to 7.3 with KOH.
- Lidocaine stock solution (e.g., 100 mM in water)
- Patch-clamp amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette fabrication

Procedure:

- Preparation:
 - Prepare external and internal solutions and ensure they are at the correct pH and osmolarity.

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with internal solution.
- Place a coverslip with cultured neurons in the recording chamber and perfuse with oxygenated aCSF at a rate of 1-2 mL/min.
- Obtaining a Whole-Cell Recording:
 - Approach a neuron with the patch pipette while applying positive pressure.
 - Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 G Ω).
 - Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
- Recording Synaptic Currents:
 - For spontaneous EPSCs (sEPSCs): Clamp the neuron at a holding potential of -70 mV to minimize the contribution of voltage-gated channels and record inward currents.
 - For spontaneous IPSCs (sIPSCs): Clamp the neuron at a holding potential of 0 mV to record outward currents (using a K-based internal solution).
 - Record baseline synaptic activity for at least 5 minutes.
- Lidocaine Application:
 - Prepare the desired final concentration of lidocaine in aCSF.
 - Switch the perfusion to the lidocaine-containing aCSF.
 - Record synaptic activity for 10-15 minutes in the presence of lidocaine.
- Washout:
 - Switch the perfusion back to the control aCSF to wash out the lidocaine.
 - Record for at least 10-15 minutes to observe any recovery of synaptic activity.

- Data Analysis:
 - Use appropriate software to detect and analyze synaptic events.
 - Measure the frequency (events per unit time) and amplitude of sEPSCs and sIPSCs before, during, and after lidocaine application.
 - Perform statistical analysis to determine the significance of any changes.

Protocol 2: Neurotransmitter Release Assay from Synaptosomes

This protocol provides a method to assess the effect of lidocaine on neurotransmitter release from isolated nerve terminals (synaptosomes).

Materials:

- Fresh brain tissue (e.g., rat cortex or hippocampus)
- Sucrose buffer: 0.32 M sucrose, 5 mM HEPES, pH 7.4
- Percoll solution
- Krebs-Ringer buffer: 140 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM Na₂HPO₄, 2 mM NaHCO₃, 10 mM glucose, 1.2 mM CaCl₂, pH 7.4
- High K⁺ Krebs-Ringer buffer (depolarizing solution): 95 mM NaCl, 50 mM KCl, other components as above.
- Lidocaine stock solution
- Neurotransmitter detection kit (e.g., HPLC-based or fluorescence-based for glutamate or GABA)

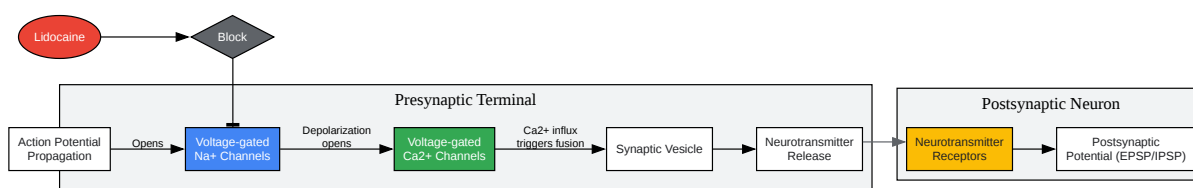
Procedure:

- Synaptosome Preparation:

- Homogenize fresh brain tissue in ice-cold sucrose buffer.
- Centrifuge the homogenate at low speed to remove nuclei and cell debris.
- Layer the supernatant onto a Percoll gradient and centrifuge at high speed to isolate the synaptosome fraction.
- Wash the synaptosomes in Krebs-Ringer buffer.
- Pre-incubation with Lidocaine:
 - Resuspend the synaptosomes in Krebs-Ringer buffer.
 - Aliquot the synaptosome suspension into different tubes.
 - Add lidocaine at various final concentrations to the respective tubes and incubate for 15-30 minutes at 37°C. Include a vehicle control.
- Stimulation of Neurotransmitter Release:
 - To measure basal release, add an equal volume of Krebs-Ringer buffer to the synaptosomes and incubate for a short period (e.g., 5 minutes).
 - To measure evoked release, add an equal volume of high K⁺ Krebs-Ringer buffer to stimulate depolarization-induced neurotransmitter release and incubate for the same period.
- Sample Collection and Analysis:
 - Pellet the synaptosomes by centrifugation.
 - Carefully collect the supernatant, which contains the released neurotransmitters.
 - Quantify the concentration of the neurotransmitter of interest in the supernatant using a suitable detection method (e.g., HPLC, ELISA, or a fluorescent assay kit).
- Data Analysis:

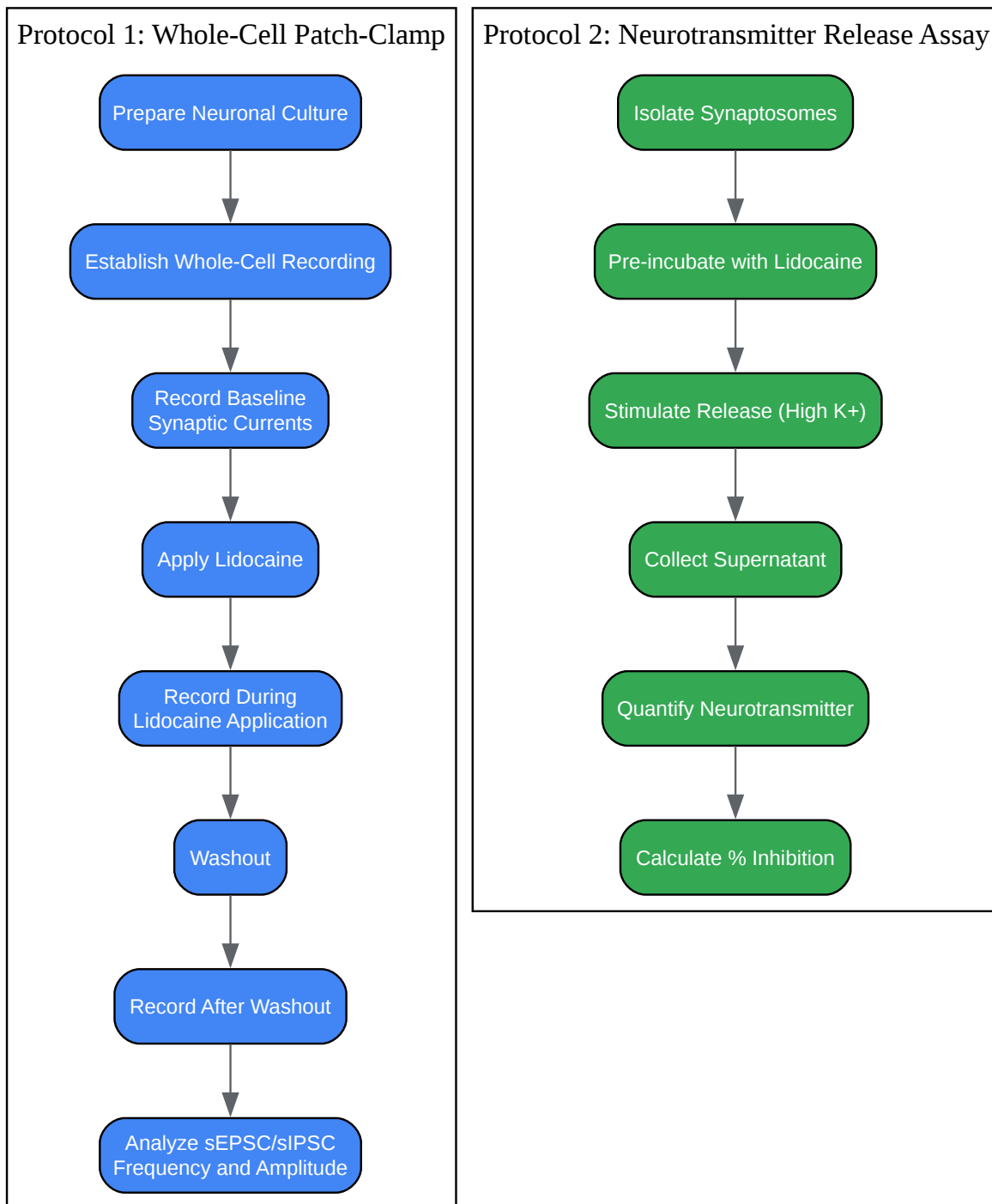
- Calculate the amount of neurotransmitter released under basal and stimulated conditions for each lidocaine concentration.
- Express the evoked release as a percentage of the control (no lidocaine) condition.
- Plot a dose-response curve to determine the IC50 of lidocaine on neurotransmitter release.

Mandatory Visualizations



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Caption: Mechanism of Lidocaine Action on Synaptic Transmission.



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Caption: Experimental Workflows for Studying Lidocaine's Effects.

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